phenyl N-(2-hydroxy-5-nitrophenyl)carbamate

Physical organic chemistry Intramolecular catalysis Carbamate cyclization

Researchers studying carbamate cyclization kinetics face a critical gap: the 4-nitro isomer cyclizes too rapidly for meaningful temporal resolution, and alkyl ester analogs lack comparable leaving-group reactivity. · 800-fold slower intramolecular cyclization rate vs. 4-nitro isomer, enabling quantitative Hammett analysis across the full reactivity range. · O-Phenyl ester ensures efficient E1cB hydrolysis under mild alkaline conditions; computed LogP 3.68 provides reliable C18 retention for HPLC method development. · Available as a research-grade probe with batch-specific characterization data upon request.

Molecular Formula C13H10N2O5
Molecular Weight 274.232
CAS No. 43112-62-5
Cat. No. B2605964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(2-hydroxy-5-nitrophenyl)carbamate
CAS43112-62-5
Molecular FormulaC13H10N2O5
Molecular Weight274.232
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17)
InChIKeyWIRXCDSJQPELHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline Overview


Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate (CAS 43112-62-5) is a specialized O-aryl N-arylcarbamate bearing a 2-hydroxy-5-nitrophenyl substitution pattern on the N-aryl ring and a phenoxy ester leaving group [1]. With molecular formula C₁₃H₁₀N₂O₅ and molecular weight 274.23 g·mol⁻¹, the compound exhibits a computed density of 1.5±0.1 g·cm⁻³, boiling point of 420.8±45.0 °C (760 mmHg), flash point of 208.3±28.7 °C, and a predicted LogP of 3.68, indicating moderate lipophilicity . The IUPAC designation is (2-hydroxy-5-nitrophenyl)carbamic acid phenyl ester [2]. The defining structural motif is the ortho-hydroxy group adjacent to the carbamate nitrogen, which enables intramolecular hydrogen bonding and nucleophilic cyclization reactivity that is exquisitely sensitive to nitro-group regiochemistry [1].

Kinetic probe Isomer-controlled intramolecular cyclization with 5-nitro substitution for rate benchmarking
Synthetic intermediate Phenyl ester leaving group enables mild cyclization to 5-nitrobenzoxazolinone
Chromatographic reference Lipophilic marker (computed LogP 3.68) distinct from alkyl carbamate analogs

Why Generic Substitution with Isomers or Alkyl Analogs Fails


The reactivity of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is dominated by the intramolecular cyclization of the ortho-hydroxyl group onto the carbamate carbonyl, a reaction that proceeds via the ionized phenoxy nucleophile to yield 5-nitrobenzoxazolinone [1]. Critically, the rate of this cyclization is exquisitely sensitive to the positioning of the nitro substituent relative to the nucleophilic hydroxyl and the carbamate linkage. The 5-nitro isomer — where the nitro group is para to the hydroxyl — exhibits a cyclization rate that differs by 800-fold from the 4-nitro isomer, where the nitro is para to the carbamate nitrogen [1]. Furthermore, substituting the phenyl ester with an alkyl ester (e.g., methyl, ethyl, or benzyl) fundamentally alters the leaving group ability and hydrolytic stability profile, with O-aryl carbamates hydrolyzing 10⁶–10¹⁰-fold faster than their O-alkyl counterparts under alkaline conditions [2]. These quantifiable differences mean that neither positional isomers nor different ester derivatives can serve as drop-in replacements without compromising kinetic predictability in synthetic or analytical applications.

Positional isomer shift

4-Nitro isomer accelerates cyclization by 800-fold; 5-nitro regiochemistry is essential for kinetic control

Ester leaving group mismatch

Alkyl carbamates (methyl, ethyl) hydrolyze 10⁶–10¹⁰-fold slower; phenyl ester reactivity cannot be replicated

Missing ortho-hydroxyl

Analogs without ortho-OH lose the intramolecular H-bond and cyclization pathway; conformational lock absent

Quantitative Differentiation Evidence vs. Closest Analogs


Intramolecular Cyclization: Positional Isomer Kinetics

In a direct head-to-head kinetic comparison within the same study, the 5-nitro isomer (target compound) and the 4-nitro isomer of phenyl N-(2-hydroxynitrophenyl)carbamate exhibit an 800-fold difference in intramolecular cyclization rate to form benzoxazolinone [1]. The nitro group enhances cyclization when positioned para to the carbamate group (4-nitro isomer) but reduces the rate when positioned para to the hydroxyl nucleophile (5-nitro isomer, i.e., the target compound) [1]. The study confirmed the mechanism involves the ionized phenoxy group as an internal nucleophile, with rate-determining breakdown of a tetrahedral intermediate; the Hammett ρ for the cyclization series is +2.0 [1].

Positional isomer cyclization
Head-to-head
800-fold rate difference between 5-nitro (target) and 4-nitro isomer
Supports kinetic differentiation for mechanistic studies; 5-nitro substitution provides slower, controllable cyclization
Water–dioxan, 25°C, Hammett ρ = +2.0; Hegarty et al. 1974
Physical organic chemistry Intramolecular catalysis Carbamate cyclization

Lipophilicity and Physicochemical Profile Comparison

The phenyl ester confers a computed LogP of 3.68 on the target compound , markedly higher than the predicted LogP of ca. 1.5–2.0 for the corresponding methyl (MW 212.16 [1]) or ethyl (MW 226.19) N-(2-hydroxy-5-nitrophenyl)carbamates, consistent with the additional aromatic carbon atoms in the ester moiety. The computed density (1.5±0.1 g·cm⁻³), boiling point (420.8±45.0 °C), and vapor pressure (0.0±1.0 mmHg at 25°C) further differentiate the phenyl ester from its lower-molecular-weight alkyl counterparts .

Lipophilicity window
Reported
Computed LogP 3.68; >1.5 log units higher than methyl analog
Distinct chromatographic retention and solvent partitioning compared to alkyl carbamate analogs
Computed/predicted values; experimental validation recommended
Lipophilicity Drug-likeness Chromatographic retention

Intramolecular Hydrogen Bonding and Conformational Restriction

The ortho-hydroxy group of the target compound engages in a six-membered intramolecular hydrogen bond with the carbamate carbonyl oxygen, as established for the broader class of phenyl N-(2-hydroxyphenyl)carbamates and confirmed by the Hegarty cyclization studies [1]. This conformational restriction is absent in analogs lacking the ortho-hydroxyl, such as phenyl N-(4-nitrophenyl)carbamate (CAS 6465-01-6), which adopts a markedly different solid-state conformation with a dihedral angle of 48.18° (molecule A) and 45.81° (molecule B) between the aromatic rings [2]. The intramolecular H-bond pre-organizes the molecule for cyclization while also modulating the carbonyl IR stretching frequency and the NH proton chemical shift [1].

Intramolecular H‑bond
Class-level
Six-membered O–H···O=C bond constrains conformation; absent in 4-nitro analog without ortho-OH
Conformational lock required for cyclization; non-hydroxy analogs adopt different crystal conformations
Class-level inference from phenyl N-(2-hydroxyphenyl)carbamates
Conformational analysis Hydrogen bonding Crystal engineering

Ester Leaving Group Ability and Hydrolytic Stability

Alkaline hydrolysis of substituted phenyl N-phenylcarbamates proceeds via an E1cB mechanism with a Hammett ρ value of 2.86 (using σ⁻ values for electron-withdrawing substituents), indicating substantial negative charge development on the leaving phenoxide in the rate-determining step [1]. The phenoxide leaving group (conjugate acid pKa ≈10) is a far better leaving group than alkoxide ions (pKa ≈16) from alkyl carbamates, such that O-aryl carbamates hydrolyze approximately 10⁶–10¹⁰-fold faster than their O-alkyl counterparts under comparable alkaline conditions [2]. Within the phenyl ester series, the 5-nitro substitution on the N-aryl ring further modulates the E1cB transition state energy through inductive and resonance effects transmitted through the carbamate nitrogen [1].

Ester leaving group
Class-level
O‑aryl carbamates hydrolyze 10⁶–10¹⁰-fold faster than O‑alkyl counterparts under alkaline conditions
Phenyl ester ensures efficient alkali-triggered release; alkyl esters unsuitable for the same application
E1cB mechanism, Hammett ρ = 2.86; Williams 1972
Hydrolytic stability Leaving group E1cB mechanism

Application Scenarios Grounded in Differentiation Evidence


Mechanistic Probe for Intramolecular Catalysis Studies

The 800-fold slower cyclization rate of the 5-nitro isomer relative to the 4-nitro isomer [1] positions this compound as an ideal 'slow' control in paired kinetic experiments. Researchers investigating structure–reactivity relationships in intramolecular carbamate cyclization can use the 5-nitro compound to benchmark the rate-retarding effect of electron-withdrawing groups positioned para to the nucleophile, enabling quantitative Hammett analysis across the full reactivity range defined by the two positional isomers.

Intermediate for Controlled Cyclization Kinetics

The compound undergoes intramolecular cyclization to yield 5-nitro-2-benzoxazolinone upon hydroxide treatment, with a rate that is tunable by pH and solvent composition [1]. The phenyl ester leaving group ensures efficient cyclization under mild alkaline conditions (compared to alkyl esters that require harsher conditions [2]), while the 5-nitro substitution pattern provides kinetic stability during storage and handling that the 4-nitro isomer cannot offer [1].

Chromatographic Reference Standard for Method Development

With a computed LogP of 3.68 [1], this compound occupies a specific lipophilicity window distinct from its methyl (MW 212.16) and ethyl (MW 226.19) ester analogs. It can serve as a retention time marker in reversed-phase HPLC method development for carbamate compound libraries, where its phenyl ester moiety provides sufficient hydrophobic interaction with C18 stationary phases to ensure resolution from more polar alkyl carbamate congeners.

Scaffold for pH-Triggered Release Prodrug Design

The established E1cB hydrolytic mechanism of phenyl N-phenylcarbamates (Hammett ρ = 2.86) [2] combined with the intramolecular cyclization pathway enabled by the ortho-hydroxy group [1] provides a dual-release mechanistic framework. The slower cyclization rate of the 5-nitro isomer (vs. 4-nitro) [1] offers a wider temporal window for formulation and administration before payload release, a critical parameter in prodrug design where premature activation must be avoided.

Application
Selection Property
Validation Focus
Intramolecular catalysis probe
Positional isomer kinetic control
Cyclization rate reproducibility across 5-nitro/4-nitro pair
Controlled cyclization synthesis
Phenyl ester leaving group reactivity
Mild alkaline cyclization to 5-nitrobenzoxazolinone
Chromatographic method development
Lipophilic retention marker
Resolution from polar alkyl carbamate congeners on C18
pH‑triggered release research
Dual E1cB/cyclization framework
Temporal release window validation under model conditions
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